
Methoxymethane;1,1,2-trifluoroethene
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Overview
Description
Preparation Methods
Methoxymethane
Methoxymethane can be synthesized through the catalytic dehydration of methanol. This process involves passing methanol vapor over an aluminum phosphate catalyst at temperatures between 350-400°C and pressures around 1.4709 MPa . Another method involves heating a mixture of methanol and sulfuric acid .
1,1,2-Trifluoroethene
1,1,2-Trifluoroethene can be obtained by the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene . Another method involves the fluorination of ethylene with chlorine and hydrogen fluoride .
Chemical Reactions Analysis
Methoxymethane
Methoxymethane undergoes various chemical reactions, including:
Oxidation: Methoxymethane can be oxidized to form formaldehyde and methanol.
Substitution: It reacts with hydrogen iodide to form iodomethane and methanol.
1,1,2-Trifluoroethene
1,1,2-Trifluoroethene is relatively inert but can undergo:
Hydrogenation: Converts to 1,1,2-trifluoroethane.
Fluorination: Can be further fluorinated to form other fluorinated compounds.
Scientific Research Applications
Methoxymethane
Methoxymethane is used in various scientific research applications, including:
Chemistry: As a solvent and a precursor for the synthesis of other chemicals.
Industry: Used as an aerosol propellant and in the production of dimethyl sulfate.
1,1,2-Trifluoroethene
1,1,2-Trifluoroethene is primarily used as a refrigerant due to its low global warming potential . It is also used in the synthesis of other fluorinated compounds and as a building block in organic synthesis .
Mechanism of Action
Methoxymethane
Methoxymethane acts as a precursor in various chemical reactions, facilitating the formation of other compounds. Its mechanism involves the cleavage of the C-O bond, leading to the formation of reactive intermediates .
1,1,2-Trifluoroethene
The mechanism of action of 1,1,2-trifluoroethene involves its interaction with various molecular targets, primarily through its fluorine atoms. It is used in refrigeration systems due to its ability to absorb and release heat efficiently .
Comparison with Similar Compounds
Methoxymethane (Dimethyl Ether, DME)
Its structure consists of two methyl groups bonded to an oxygen atom. DME is highly flammable and exhibits physical properties typical of low-molecular-weight ethers, such as a low boiling point .
1,1,2-Trifluoroethene (TrFE)
1,1,2-Trifluoroethene (C₂HF₃, TrFE) is a fluorinated alkene with a boiling point of -51°C . It is a key monomer in synthesizing copolymers like poly(vinylidene fluoride-co-trifluoroethylene) (P(VDF-TrFE)), which exhibits ferroelectric and piezoelectric properties .
Comparison of Methoxymethane with Similar Compounds
Key Similar Compounds
- Diethyl Ether (Ethoxyethane, C₄H₁₀O) : A larger ether with a higher boiling point (34.6°C) and historical use as an anesthetic.
- Methyl Tert-Butyl Ether (MTBE, C₅H₁₂O) : A branched ether used as a gasoline additive.
Comparative Analysis
Key Differences :
- DME’s lower molecular weight results in higher volatility compared to diethyl ether and MTBE.
Comparison of 1,1,2-Trifluoroethene with Similar Compounds
Key Similar Compounds
- 1,1,1,2-Tetrafluoroethane (HFC-134a, C₂H₂F₄): A refrigerant with high GWP, now being phased out due to environmental concerns .
- 1,1-Difluoroethene (C₂H₂F₂) : A defluorination product of HFC-134a, used in polymer synthesis .
- Trichloroethene (TCE, C₂HCl₃) : A chlorinated ethene used as a solvent and synthetic precursor .
Comparative Analysis
Key Differences :
- TrFE’s incorporation into P(VDF-TrFE) copolymers enhances β-phase crystallinity, critical for piezoelectric applications, unlike non-fluorinated analogs like TCE .
- HFC-134a’s decomposition pathways favor TrFE formation under basic conditions, whereas magnesium-mediated defluorosilylation yields 1,1-difluoroethene .
Industrial Relevance
Biological Activity
Methoxymethane;1,1,2-trifluoroethene (C4H7F3O) is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, and provides an overview of relevant research findings and case studies.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C4H7F3O |
Molecular Weight | 142.10 g/mol |
Density | 1.617 g/cm³ |
Melting Point | -141°C |
Boiling Point | -24.8°C |
Flash Point | -41°C |
Stability | Stable, highly flammable |
These properties indicate that the compound is a colorless gas that can easily liquefy and is soluble in various organic solvents.
Antimicrobial Activity
Research has demonstrated that methoxy-substituted compounds exhibit significant antimicrobial properties. A study indicated that certain copper(II) complexes with methoxy groups showed activity against both Gram-positive and Gram-negative bacteria at concentrations ranging from 64 to 512 µg·mL−1 .
Key Findings:
- The complex demonstrated comparable antibacterial activity to streptomycin against Staphylococcus aureus.
- The minimum inhibitory concentration (MIC) values suggested that the methoxy group’s position influenced bioactivity, with variations in structure affecting antimicrobial potency.
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effects of methoxymethane derivatives on human cell lines. In vitro studies revealed varying degrees of cytotoxicity against cancerous and normal cell lines. The presence of the copper(II) ion in complexes was found to enhance cytotoxic effects against HeLa and Vero cells .
Table 2: Cytotoxicity Results Against Various Cell Lines
Cell Line | Compound Tested | IC50 (µM) |
---|---|---|
HeLa | Copper(II) Complex | 100 |
Vero | Copper(II) Complex | 200 |
Normal Cells | Parent Ligand | >200 |
Case Studies
A critical analysis of field applications involving methoxymethane derivatives has shown their effectiveness in various environmental remediation strategies. For instance, in situ chemical oxidation (ISCO) techniques utilizing these compounds have been successful in treating contaminants like chloroethenes and petroleum hydrocarbons .
Case Study Highlights:
- Site Remediation: Methoxymethane derivatives were applied at contaminated sites, achieving significant reductions in pollutant levels.
- Performance Metrics: The median cost for ISCO projects was approximately $94 per cubic yard, with many sites achieving closure despite not meeting maximum contaminant levels (MCLs).
Properties
CAS No. |
660821-32-9 |
---|---|
Molecular Formula |
C4H7F3O |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
methoxymethane;1,1,2-trifluoroethene |
InChI |
InChI=1S/C2HF3.C2H6O/c3-1-2(4)5;1-3-2/h1H;1-2H3 |
InChI Key |
CDNVUXFUFQMIAN-UHFFFAOYSA-N |
Canonical SMILES |
COC.C(=C(F)F)F |
Origin of Product |
United States |
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